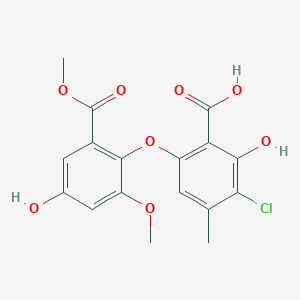
Isodihydromaldoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodihydromaldoxin is a naturally occurring compound isolated from the fungus genus XylariaThis compound has garnered interest due to its unique chemical structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isodihydromaldoxin can be synthesized through a series of chemical reactions involving the precursor compoundsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the fungus Xylaria. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using various purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Isodihydromaldoxin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield oxidized diphenyl ether derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Isodihydromaldoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of diphenyl ethers.
Mecanismo De Acción
The mechanism of action of isodihydromaldoxin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of the inflammatory cytokine CXCL10 by interfering with the signaling pathways activated by lipopolysaccharides and interferon-gamma. This inhibition reduces the recruitment of inflammatory cells, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Isodihydromaldoxin is structurally similar to other diphenyl ethers such as dihydromaldoxin and dechlorodihydromaldoxin. it is unique in its specific functional groups and biological activities. Compared to dihydromaldoxin, this compound has a different arrangement of hydroxyl and methoxy groups, which contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Dihydromaldoxin
- Dechlorodihydromaldoxin
- Maldoxin
- Maldoxone
Propiedades
Fórmula molecular |
C17H15ClO8 |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClO8/c1-7-4-10(12(16(21)22)14(20)13(7)18)26-15-9(17(23)25-3)5-8(19)6-11(15)24-2/h4-6,19-20H,1-3H3,(H,21,22) |
Clave InChI |
XKKQZJGDCFDION-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)O)C(=O)O)OC2=C(C=C(C=C2OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)



![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
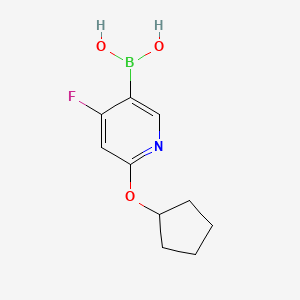
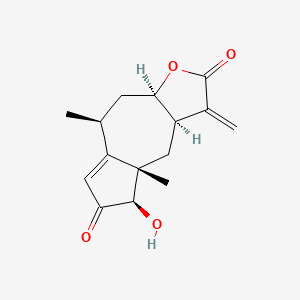
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
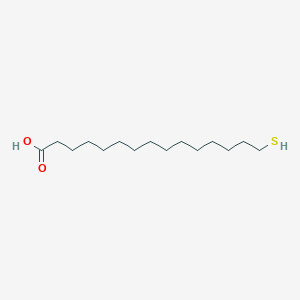
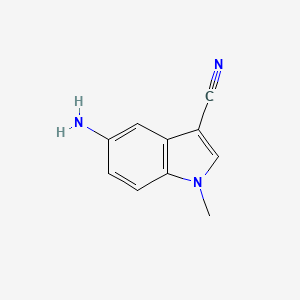
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
